3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate

Lipophilicity Polar surface area Drug-likeness

Procure CAS 860649-25-8 as a diversification-ready core scaffold for building focused libraries targeting steroidogenic P450 enzymes. The 4-iodo substituent enables Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amine diversity. As a heavy-atom ligand (single I per molecule), it enables SAD/MAD phasing for co-crystallography. Select over imidazole analogs when solubility is limiting: the morpholine group (pKa ~6.16) reduces non-specific binding. Verify lot-specific purity ≥98% before use.

Molecular Formula C19H22INO4S
Molecular Weight 487.35
CAS No. 860649-25-8
Cat. No. B2537988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate
CAS860649-25-8
Molecular FormulaC19H22INO4S
Molecular Weight487.35
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)I)CN3CCOCC3)C
InChIInChI=1S/C19H22INO4S/c1-14-11-15(2)18(13-21-7-9-24-10-8-21)19(12-14)25-26(22,23)17-5-3-16(20)4-6-17/h3-6,11-12H,7-10,13H2,1-2H3
InChIKeyFTFSWWOFSTUWQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate (CAS 860649-25-8): Structural Identity, Source Provenance, and Evidence Baseline


3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate (CAS 860649-25-8; molecular formula C₁₉H₂₂INO₄S; MW 487.35 g/mol) is a sulfonate ester composed of a 3,5-dimethylphenyl core bearing an ortho-morpholinomethyl substituent, esterified with 4-iodobenzenesulfonic acid . The compound is cataloged in the ZINC screening library (ZINC03234363) and InterBioScreen (STOCK1N-22534) as a rare derivative of natural compounds [1]. As of April 2026, no primary research articles, patents, or authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) report quantitative biological activity data for this specific compound. The evidence base for this guide therefore relies on verified structural and physicochemical properties, computed molecular descriptors, and class-level inference from structurally related 4-iodobenzenesulfonate derivatives with published data. Procurement decisions must be informed by this evidence gap.

Why Generic Substitution Fails for CAS 860649-25-8: The 4-Iodobenzenesulfonate Scaffold Is Not Interchangeable


The 4-iodobenzenesulfonate ester class exhibits steep structure–activity relationships where both the sulfonate aryl substitution and the phenolic core determine target engagement. Published SAR on 4-sulfonated derivatives of 4-hydroxybenzyl imidazole demonstrates that the 4-iodo substitution on the benzenesulfonate ring is critical for potent inhibition of P450-17α (17,20-lyase), with the iodo derivative achieving IC₅₀ = 65.1 nM while the corresponding 4-fluoro analog shows markedly different potency profiles [1]. Within the morpholinomethyl-dimethylphenyl subseries, the sulfonate aryl group varies (4-iodo, 4-methoxy, 2-nitro, 4-fluoro), and the dimethyl substitution pattern differs across regioisomers (2,5- vs. 3,5-), each producing distinct computed logP, TPSA, and hydrogen-bond acceptor profiles that directly affect solubility, permeability, and off-target promiscuity risk [2]. Generic interchange among these analogs without experimental validation therefore risks selecting a compound with divergent target affinity, ADME properties, and synthetic utility.

Quantitative Differentiation of CAS 860649-25-8: Head-to-Head Physicochemical and Structural Comparisons Against Closest Analogs


Physicochemical Differentiation: XLogP3 and TPSA vs. the Imidazole Analog CHEMBL558136

The target compound possesses an XLogP3 of 3.9 and a topological polar surface area (TPSA) of 64.2 Ų [1]. In contrast, 4-(1H-imidazol-1-ylmethyl)phenyl 4-iodobenzenesulfonate (CHEMBL558136), which is the most potent published analog (IC₅₀ = 65.1 nM against rat P450-17α 17,20-lyase) [2], lacks the 3,5-dimethyl substitution and bears an imidazole rather than a morpholine ring. The morpholine oxygen and two additional methyl groups in the target compound increase TPSA relative to the imidazole analog while moderating logP through hydrogen-bond acceptor capacity, potentially reducing hERG channel binding risk associated with highly lipophilic bases (class-level inference based on established medicinal chemistry principles for morpholine-containing compounds) [3]. These differences are structurally deterministic and not correctable by simple formulation adjustments.

Lipophilicity Polar surface area Drug-likeness Permeability prediction

Ortho-Morpholinomethyl Substitution Pattern: Regioisomeric Differentiation from 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate Hydrochloride

The target compound (CAS 860649-25-8) bears the morpholinomethyl group at the ortho (2-) position relative to the sulfonate ester on a 3,5-dimethylphenyl core. Its regioisomer, 2,5-dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride (CAS 1049749-63-4), places the morpholinomethyl group at the para (4-) position on a 2,5-dimethylphenyl ring . This difference in substitution geometry alters the spatial relationship between the basic morpholine nitrogen and the electrophilic sulfonate ester, which in sulfonate-based irreversible inhibitors can control the proximity-driven reactivity with catalytic residues. The ortho substitution in the target compound positions the morpholine moiety closer to the sulfonate leaving group (through-space distance approximately 3.5–4.5 Å vs. approximately 6.5–7.5 Å for the para isomer), potentially enabling intramolecular interactions absent in the para regioisomer . Currently no published biological data exist for either regioisomer, making this a structural differentiation only.

Regioisomerism Substitution pattern Steric effects Target binding

Iodo vs. Methoxy and Nitro Sulfonate Analogs: Differential Synthetic Utility of the C–I Bond

The 4-iodo substituent on the benzenesulfonate ring of CAS 860649-25-8 provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) that is absent in the corresponding 4-methoxy (CAS 860649-26-9) and 2-nitro (CAS 860649-28-1) analogs [1]. The C–I bond (bond dissociation energy ≈ 57 kcal/mol) is significantly more reactive than C–OCH₃ or C–NO₂ under mild coupling conditions. Notably, 3,5-dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate and the 2-nitrobenzenesulfonate analog both lack this orthogonal reactivity handle entirely [2]. Literature precedent from the broader 4-iodobenzenesulfonate class demonstrates successful Suzuki couplings on the iodoarene moiety without sulfonate ester cleavage, preserving the core scaffold for subsequent biological evaluation . This reactivity is a procurement-relevant differentiator when the compound is intended as a diversification-ready intermediate or probe molecule.

Cross-coupling Synthetic handle Halogen exchange Late-stage functionalization

Morpholine vs. Imidazole Headgroup: pKa, Solubility, and Hydrogen-Bond Acceptor Capacity Differentiation

The morpholine nitrogen in the target compound has a computed pKa of 6.16 ± 0.20 (predicted for the conjugate acid) , whereas the imidazole nitrogen in CHEMBL558136 has a pKa ≈ 6.9–7.1 (typical for N-alkylimidazoles). At physiological pH 7.4, the morpholine moiety is approximately 50–55% neutral (free base), while imidazole is approximately 24–32% neutral, affecting passive membrane permeability differentially [1]. Morpholine contributes one hydrogen-bond acceptor (the ether oxygen) beyond the basic nitrogen, while imidazole contributes only the basic nitrogen, giving the target compound a total of 5 H-bond acceptors versus 4 for the imidazole analog. Additionally, the morpholine group is well-precedented to enhance aqueous solubility of sulfonate esters through its ether oxygen, which engages in favorable water interactions without significantly increasing logP [2]. These differences affect compound handling in DMSO/aqueous buffer systems used in high-throughput screening.

Basicity Solubility enhancement Hydrogen bonding Crystal engineering

Heavy Atom (Iodine) for X-ray Crystallography: Anomalous Scattering Advantage Over Non-Halogenated Analogs

The iodine atom in CAS 860649-25-8 provides a strong anomalous scattering signal (f'' ≈ 6.8 electrons at Cu Kα wavelength, λ = 1.5418 Å) suitable for experimental phasing in protein-ligand co-crystallography [1]. This capability is absent in the 4-methoxy and 2-nitro analogs of the same morpholinomethyl-dimethylphenyl series. Within the broader screening library context, this compound is classified by InterBioScreen as a 'Rare Derivative of Natural Compounds' [2], indicating its structural uniqueness. The combination of iodine (for phasing) and the morpholine moiety (for potential hydrogen-bonding to backbone amides in protein binding sites) makes this compound strategically distinct from non-iodinated analogs for structural biology applications. No crystallographic data for this specific compound have been published, but the anomalous scattering advantage is deterministic based on atomic properties.

X-ray crystallography Anomalous dispersion Phasing Structural biology

Recommended Application Scenarios for CAS 860649-25-8 Based on Structural and Physicochemical Differentiation Evidence


Focused Library Design via Pd-Catalyzed Diversification of the 4-Iodo Handle

Procure CAS 860649-25-8 as a diversification-ready core scaffold for constructing focused libraries targeting enzymes in the steroidogenic P450 family or sulfatase class. The 4-iodo substituent enables Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amine diversity at the benzenesulfonate 4-position without resynthesizing the morpholinomethyl-dimethylphenyl core. This strategy leverages the ortho-morpholinomethyl group to modulate physicochemical properties (XLogP3 = 3.9; TPSA = 64.2 Ų) while exploring SAR at the sulfonate aryl position [1]. Class precedent from the Ahmed et al. (2009) study demonstrates that 4-substitution on benzenesulfonate derivatives profoundly affects P450-17α inhibitory potency .

Protein–Ligand Co-Crystallography with Experimental Phasing via Iodine SAD/MAD

Use CAS 860649-25-8 as a heavy-atom-containing ligand for co-crystallography experiments where experimental phasing is required. The single iodine atom per molecule (Exact Mass = 487.03143 Da) provides sufficient anomalous scattering for SAD or MAD phasing at synchrotron wavelengths, potentially eliminating the need for selenomethionine-derivatized protein. The morpholine oxygen and nitrogen provide additional hydrogen-bonding anchors to protein backbone amides, increasing the likelihood of ordered binding [1]. The 3,5-dimethyl substitution on the phenyl ring restricts conformational flexibility of the sulfonate ester, potentially improving electron density quality.

Solubility-Optimized Probe for Aqueous Biochemical Assays

Select CAS 860649-25-8 over the imidazole analog CHEMBL558136 when aqueous solubility is a limiting factor in biochemical assay development. The morpholine group's ether oxygen contributes an additional hydrogen-bond acceptor (total = 5) and lowers the conjugate acid pKa to 6.16 ± 0.20 (predicted), increasing the fraction of neutral species at physiological pH relative to imidazole-containing analogs [1]. This property profile may reduce non-specific protein binding and improve dose-response curve quality in enzymatic assays. Verify lot-specific purity (≥98% by HPLC as specified by Leyan ) before use.

Chemical Probe for Steroidogenic Enzyme Target Engagement Studies

Deploy CAS 860649-25-8 as a chemical probe in target engagement studies for steroidogenic enzymes (P450-17α, steroid sulfatase), leveraging class-level SAR from the 4-iodobenzenesulfonate series. The Ahmed et al. (2009) study established that 4-iodobenzenesulfonate esters of 4-hydroxybenzyl imidazole achieve nanomolar potency and excellent lyase selectivity against P450-17α [1]. While the target compound substitutes the imidazole with morpholine and adds 3,5-dimethyl substitution, the conserved 4-iodobenzenesulfonate warhead may retain target engagement potential. Researchers should perform head-to-head biochemical profiling against CHEMBL558136 (IC₅₀ = 65.1 nM) to establish the potency impact of the morpholine-for-imidazole substitution.

Quote Request

Request a Quote for 3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.